molecular formula C14H18N2O4 B178921 methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate CAS No. 135321-84-5

methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

Cat. No.: B178921
CAS No.: 135321-84-5
M. Wt: 278.3 g/mol
InChI Key: RFBFIJGVXOAJBX-UHFFFAOYSA-N
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Description

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is a chemical compound with the molecular formula C14H18N2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzoate ester and a carbamimidoyl group protected by a tert-butoxycarbonyl (Boc) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-aminobenzoic acid and tert-butyl carbamate.

    Formation of Carbamimidoyl Intermediate: The 4-aminobenzoic acid is reacted with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the carbamimidoyl intermediate.

    Esterification: The intermediate is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free carbamimidoyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamimidoyl group.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: Trifluoroacetic acid (TFA).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoic acid.

    Deprotection: Methyl 4-carbamimidoylbenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate involves its conversion to active forms through deprotection and hydrolysis. The free carbamimidoyl group can interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through specific molecular pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-carbamimidoylbenzoate: Lacks the tert-butoxycarbonyl protection, making it more reactive.

    4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

Uniqueness

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is unique due to its combination of a benzoate ester and a protected carbamimidoyl group. This structure provides stability and allows for controlled release of the active carbamimidoyl group under specific conditions, making it valuable in various research applications.

Properties

CAS No.

135321-84-5

Molecular Formula

C14H18N2O4

Molecular Weight

278.3 g/mol

IUPAC Name

methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-11(15)9-5-7-10(8-6-9)12(17)19-4/h5-8H,1-4H3,(H2,15,16,18)

InChI Key

RFBFIJGVXOAJBX-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C(=O)OC)\N

SMILES

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)OC)N

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)OC)N

Origin of Product

United States

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